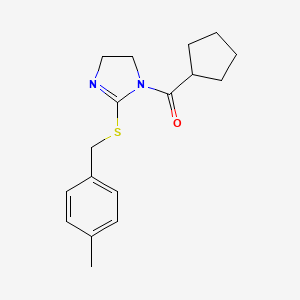

cyclopentyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

CAS No.: 851804-79-0

Cat. No.: VC4182306

Molecular Formula: C17H22N2OS

Molecular Weight: 302.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851804-79-0 |

|---|---|

| Molecular Formula | C17H22N2OS |

| Molecular Weight | 302.44 |

| IUPAC Name | cyclopentyl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

| Standard InChI | InChI=1S/C17H22N2OS/c1-13-6-8-14(9-7-13)12-21-17-18-10-11-19(17)16(20)15-4-2-3-5-15/h6-9,15H,2-5,10-12H2,1H3 |

| Standard InChI Key | ZWYUCVOMQHDSFF-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3CCCC3 |

Introduction

Synthesis Methods

The synthesis of cyclopentyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone could involve several steps, including the formation of the imidazole ring and the introduction of the 4-methylbenzylthio group. A general approach might involve:

-

Formation of the Imidazole Ring: This could be achieved through condensation reactions involving aldehydes and amines in the presence of a suitable catalyst.

-

Introduction of the 4-Methylbenzylthio Group: This might involve nucleophilic substitution reactions where a suitable leaving group on the imidazole ring is replaced by the 4-methylbenzylthio moiety.

-

Attachment of the Cyclopentyl Group: This could be achieved through a condensation reaction involving a cyclopentyl carbonyl compound and the imidazole derivative.

Potential Applications

While specific applications for cyclopentyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone are not well-documented, compounds with similar structures have shown potential in various biological activities:

-

Antimicrobial Activity: Some imidazole derivatives have been explored for their antimicrobial properties, showing efficacy against both Gram-positive and Gram-negative bacteria .

-

Anticancer Activity: Certain heterocyclic compounds have demonstrated anticancer potential by inhibiting cell growth or inducing apoptosis in cancer cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume